methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride
Description
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate hydrochloride is a chiral cyclopentane derivative featuring a methyl ester group at position 1, an amino group at position 3, and a methyl substituent on the cyclopentane ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its stereochemistry (1R,3R) is critical for its biological and chemical properties, particularly in pharmaceutical applications where enantioselectivity is paramount .
Properties
IUPAC Name |
methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPQWQLZPOEFX-CIRBGYJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Medicinal Chemistry
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block in the synthesis of various biologically active compounds. Research has indicated that it may exhibit enzyme inhibition properties, making it a candidate for drug development targeting specific metabolic pathways .
Case Study: Enzyme Inhibition
In studies focused on enzyme interactions, this compound has shown promise in inhibiting enzymes involved in metabolic regulation. This inhibition could lead to therapeutic effects in conditions such as diabetes and obesity by modulating key metabolic processes .
Biological Research
The compound has been investigated for its role in protein interactions and cellular signaling pathways. Its ability to bind selectively to certain receptors or enzymes can influence various biological functions.
Case Study: Receptor Interaction
Research has demonstrated that this compound can interact with specific receptors, altering their activity and impacting downstream signaling pathways. This property is essential for understanding its potential therapeutic roles and mechanisms of action in diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties facilitate the synthesis of complex molecules that are valuable in various applications.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| This compound | Structure | Pharmaceutical intermediates, enzyme inhibitors |
| Methyl (1S,3S)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride | Structure | Potentially different biological activities |
| Ethyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride | Structure | Analog for structure-activity relationship studies |
Chemical Reactions Analysis
This compound can undergo various chemical reactions that enhance its utility in research and industry:
- Oxidation : Can produce nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to form alcohols.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Table 2: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Nitroso/nitro derivatives |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Alkyl halides | Substituted amines/esters |
Mechanism of Action
The mechanism by which methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry distinguishes it from other isomers:
- (1S,3S)-Isomer: describes methyl (1S,3S)-3-aminocyclopentanecarboxylate hydrochloride (CAS 1085842-51-8). This enantiomer exhibits identical functional groups but inverted configurations, leading to differences in chiral recognition and receptor binding. For example, the (1R,3R) form may show higher affinity for specific enzyme targets due to spatial compatibility .
- (1R,3S)- and (1S,3R)-Isomers: and highlight these diastereomers, which differ in the spatial arrangement of the amino and ester groups. Such variations influence physicochemical properties like melting points and solubility.
Table 1: Key Differences Among Stereoisomers
Cyclohexane Analogs
describes methyl trans-3-aminocyclohexanecarboxylate hydrochloride, a six-membered ring analog. Key differences include:
Derivatives with Additional Functional Groups
- (1R,2S,3R,5R)-3-Amino-5-(Hydroxymethyl)cyclopentane-1,2-diol Hydrochloride (): This compound adds hydroxyl and hydroxymethyl groups, significantly enhancing hydrophilicity. The presence of multiple hydrogen-bond donors (N–H, O–H) increases solubility in aqueous media, making it more suitable for intravenous formulations compared to the target compound .
- Metcaraphen Hydrochloride (): A bulkier derivative with a 3,4-dimethylphenyl group, this compound exhibits higher lipophilicity, favoring blood-brain barrier penetration. Such structural modifications highlight the trade-off between solubility and bioavailability .
Table 2: Functional Group Impact on Properties
Biological Activity
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride, with the CAS number 2306253-74-5, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- IUPAC Name : methyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing cellular processes such as protein synthesis and metabolic regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to downstream effects that impact cell signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell growth in various cancer cell lines. For instance, structural analogs have shown enhanced potency against MCF-7 breast cancer cells .
Compound IC50 (nM) Mechanism Efrapeptin C 27 ATP synthase inhibition Methyl analogs Varied Structural modification enhancing bioactivity
Study on Anticancer Activity
A study focused on the methyl scanning approach demonstrated that modifications to the methyl group position significantly influenced the anticancer activity of related compounds. The most effective derivative exhibited a fourfold increase in potency against MCF-7 cells compared to the parent compound .
Enzyme Interaction Analysis
Another research effort explored the interaction of this compound with mitochondrial ATP synthase. It was found that the compound could reduce ATP synthesis by binding to the enzyme's active site, suggesting a potential application in metabolic disorders .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with its stereoisomers and analogs:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl (1S,3S)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride | Stereoisomer | Different activity profile |
| Ethyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate;hydrochloride | Analog | Varies based on ester group |
The unique stereochemistry of this compound contributes to its distinct biological effects compared to its analogs and stereoisomers.
Q & A
Q. What are the optimal synthetic routes for methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reductive amination of cyclopentanone derivatives followed by esterification and hydrochloride salt formation. For example:
- Step 1: Cyclopentanone is functionalized via reductive amination with methylamine under hydrogenation conditions to introduce the amino group .
- Step 2: The intermediate is esterified using methanol and a catalytic acid (e.g., HCl) to form the methyl ester.
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in ethyl acetate, yielding ~80% purity after recrystallization .
Key factors include temperature control (20–25°C for amination), solvent selection (ethyl acetate for salt precipitation), and stoichiometric ratios (1:1 amine-to-acid) to minimize side products .
Q. How can researchers validate the stereochemical configuration and purity of this compound?
Methodological Answer:
- 1H-NMR Spectroscopy: Analyze coupling constants (e.g., J = 7.9 Hz for aromatic protons in related compounds) and splitting patterns to confirm stereochemistry .
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and quantify enantiomeric excess (>98%) .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, though this requires high-purity samples .
Q. What physicochemical properties are critical for handling this compound in biological assays?
Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), enabling use in cell-based assays .
- Stability: Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentane ring influence interactions with biological targets?
Methodological Answer: The (1R,3R) configuration determines spatial orientation of the amino and ester groups, enabling hydrogen bonding with enzymes (e.g., proteases) or receptors. Computational docking studies (AutoDock Vina) reveal:
- Binding Affinity: The cis arrangement of substituents optimizes van der Waals interactions with hydrophobic pockets (ΔG = –9.2 kcal/mol) .
- Bioactivity: Enantiopure (1R,3R) forms show 10-fold higher inhibition of trypsin-like proteases compared to (1S,3S) analogs (IC₅₀ = 0.5 μM vs. 5.2 μM) .
Q. What advanced analytical techniques resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields (e.g., 70–85% in literature) arise from:
- Byproduct Formation: Use LC-MS (ESI+) to detect methyl ester hydrolysis products (m/z 158.1) and optimize reaction quenching .
- Salt Precipitation Efficiency: Compare gravimetric analysis (crude yield) vs. HPLC purity (>95% post-recrystallization) to reconcile yield variations .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications: Replace the cyclopentane ring with cyclohexane (synthesized via Buchwald-Hartwig amination) to assess steric effects .
- Functional Group Variations: Substitute the methyl ester with tert-butyl esters (via Steglich esterification) to evaluate hydrolytic stability .
- High-Throughput Screening: Test analogs against kinase panels (e.g., Eurofins Pharma Discovery Services) to identify selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
